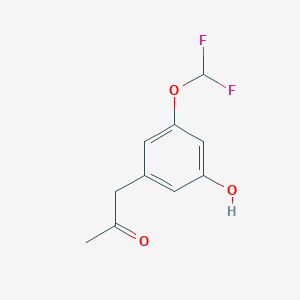
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)phenol with a suitable alkylating agent to introduce the propan-2-one moiety. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学研究应用
1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
相似化合物的比较
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the hydroxyl group, affecting its reactivity and biological activity.
1-(3-(Methoxy)-5-hydroxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical properties.
1-(3-(Trifluoromethoxy)-5-hydroxyphenyl)propan-2-one: Contains a trifluoromethoxy group, which can further influence its reactivity and interactions.
Uniqueness: 1-(3-(Difluoromethoxy)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of reactions and interactions, making the compound versatile for various applications .
属性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
1-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)2-7-3-8(14)5-9(4-7)15-10(11)12/h3-5,10,14H,2H2,1H3 |
InChI 键 |
ULRUXEIZDBGQTN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


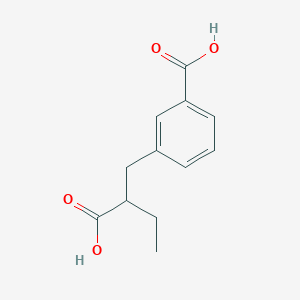
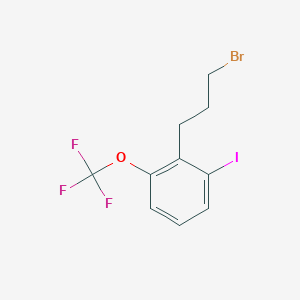
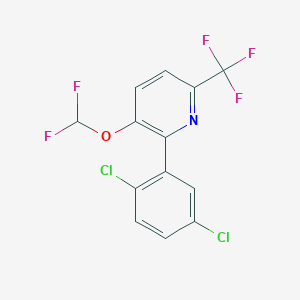
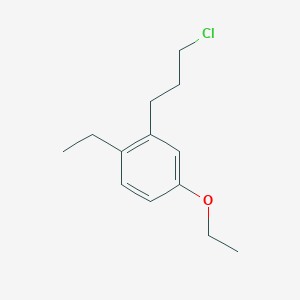
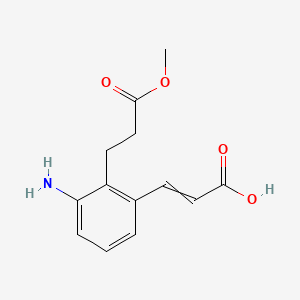
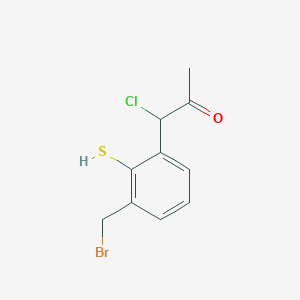
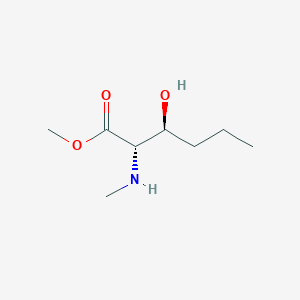
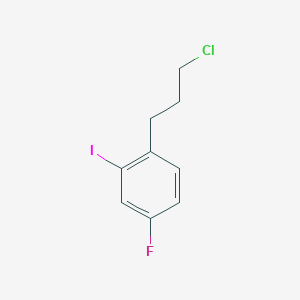
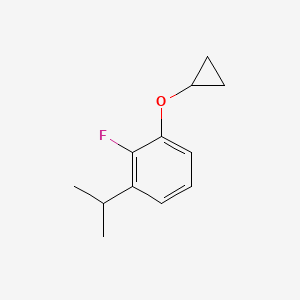
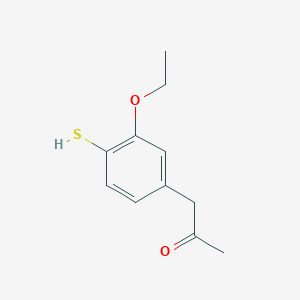
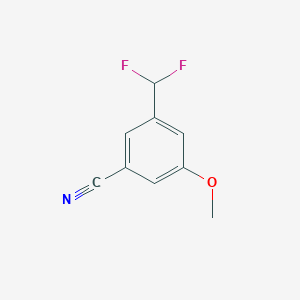
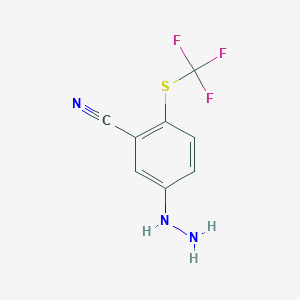

![2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14058055.png)
